molecular formula C10H16BrNO3 B11762717 Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate CAS No. 784139-99-7

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate

Cat. No.: B11762717
CAS No.: 784139-99-7
M. Wt: 278.14 g/mol
InChI Key: YNTCBFZLMKHWKH-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), a bromine substituent at position 4, and a ketone functional group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective deprotection for further functionalization . The bromine atom at position 4 enables nucleophilic substitution reactions, while the ketone at position 3 offers opportunities for reduction, oxidation, or condensation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTCBFZLMKHWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204229
Record name 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784139-99-7
Record name 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784139-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-bromo-3-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aluminum Chloride (AlCl₃)-Catalyzed Bromination

A widely employed method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with bromine in the presence of AlCl₃ as a Lewis acid. In a representative procedure, a solution of the starting material (10 g, 50 mmol) and AlCl₃ (0.67 g, 5 mmol) in tetrahydrofuran (THF) and diethyl ether (1:1 v/v) is cooled to 0–5°C, followed by dropwise addition of bromine (2.6 mL, 50 mmol). The reaction proceeds over 24 hours at 0–5°C, yielding the brominated product after filtration and trituration with diethyl ether. Nuclear magnetic resonance (NMR) analysis confirms the structure, showing characteristic signals at δ 1.51 ppm (tert-butyl group) and δ 4.33 ppm (piperidine protons adjacent to the ketone). This method achieves moderate yields (quantified as 10 g crude product from 10 g starting material) but requires careful temperature control to minimize side reactions.

Bromine in Chloroform with Disodium Hydrogen Phosphate

Alternative conditions utilize bromine in chloroform with disodium hydrogen phosphate as a buffer. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (32.5 g, 163 mmol) in chloroform is treated with disodium hydrogen phosphate (24.0 g, 168 mmol) and bromine (27.9 g, 175 mmol) at 5°C. After 18 hours at room temperature, the mixture is extracted with methylene chloride, dried, and chromatographed on silica gel. Recrystallization from ethyl acetate and hexane yields 19.1 g (42%) of the product as a pale yellow solid. Mass spectrometry (MS) data (m/z 277, 279 [M]⁺) corroborate the molecular ion peaks for bromine isotopes.

N-Bromosuccinimide (NBS)-Mediated Bromination

Trimethylsilyl Chloride (TMSCl)-Activated Bromination

A high-yielding approach employs NBS in conjunction with TMSCl and triethylamine (TEA). tert-Butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) is dissolved in dimethylformamide (DMF) and treated with TEA (7.7 mL, 55 mmol) and TMSCl (3.5 mL, 27.6 mmol) at 75°C overnight. After cooling, the intermediate is brominated with NBS (4.47 g, 25 mmol) in THF at 0°C, yielding 5.56 g (78%) of product after chromatography. ¹H NMR (DMSO-d₆) reveals peaks at δ 4.85–4.70 (piperidine protons) and δ 1.43 ppm (tert-butyl group), while MS/ESI confirms m/z 278.0 [M+H]⁺. This method’s efficiency stems from TMSCl’s role in activating the ketone for electrophilic bromination.

Comparative Analysis of Methodologies

Yield and Purity

Method Catalyst/Reagent Yield Purity
AlCl₃/Br₂AlCl₃, Br₂~42%*Moderate (crude)
NBS/TMSClNBS, TMSCl, TEA78%High (chromatography)
Br₂/Disodium Hydrogen PhosphateBr₂, Na₂HPO₄42%High (recrystallization)
Pyrrolidone HydrotribromidePyrrolidone HydrotribromideUnreportedCrude

*Estimated from isolated mass.

The NBS/TMSCl method offers the highest yield (78%) and purity, albeit requiring chromatographic purification. In contrast, AlCl₃/Br₂ and Br₂/Na₂HPO₄ methods provide moderate yields but are scalable for bulk synthesis.

Mechanistic Considerations

Bromination proceeds via enolate intermediate formation, facilitated by Lewis acids (AlCl₃) or bases (TEA). In the NBS/TMSCl system, TMSCl likely silylates the ketone, enhancing electrophilicity for NBS-mediated bromination. Side reactions, such as over-bromination or oxidation, are mitigated by low temperatures and controlled reagent stoichiometry.

Practical Considerations

  • Safety : Bromine and NBS require handling in fume hoods due to toxicity.

  • Cost : NBS is more expensive than elemental bromine but offers better regioselectivity.

  • Scalability : AlCl₃/Br₂ and Br₂/Na₂HPO₄ methods are preferable for large-scale production.

Applications in Subsequent Syntheses

The brominated product serves as a precursor for thiazolo[5,4-c]pyridines via reaction with thiourea. For example, treatment with thiourea in isopropanol at 90°C yields 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester (99% yield). This intermediate is pivotal in synthesizing kinase inhibitors and anticancer agents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, alcohols, and oxidized derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate serves as a valuable building block in the synthesis of diverse piperidine derivatives. The presence of both the bromo and carbonyl groups allows for further functionalization through various chemical reactions, facilitating the creation of complex piperidine structures with desired properties. Its ability to selectively modify different functional groups makes it suitable for synthesizing other heterocyclic scaffolds such as pyridines, pyrrolidines, and pyrazoles .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that this compound and its derivatives may act as inhibitors of various enzymes, including kinases and proteases, which play critical roles in numerous biological processes. These investigations aim to identify compounds with therapeutic potential for diseases associated with enzyme dysregulation .

Case Studies in Medicinal Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. While results are still in the early stages, the compound shows promise for developing novel antimicrobial agents.
  • Inhibition of Bruton's Tyrosine Kinase (Btk) : The compound has been explored for its ability to inhibit Btk, a target in treating autoimmune diseases and B-cell malignancies. Inhibiting Btk can be beneficial in managing conditions like rheumatoid arthritis and certain types of lymphomas .

Research on the biological activity of this compound focuses on its interaction with various biological targets. Interaction studies may reveal its binding affinity to specific enzymes or receptors, which could lead to significant biological effects. Understanding how modifications to the piperidine structure influence activity and selectivity against specific targets is crucial for drug design .

Potential in Drug Discovery

The unique structure of this compound makes it a candidate for further exploration in drug design and development. Its role as a starting material for synthesizing bioactive compounds positions it well within the pharmaceutical industry, particularly in developing new therapeutic agents targeting various diseases .

Summary Table

Application AreaDescription
Organic SynthesisBuilding block for piperidine derivatives; facilitates creation of complex heterocyclic structures.
Medicinal ChemistryPotential enzyme inhibitors; therapeutic applications in autoimmune diseases and infections.
Biological ActivityInvestigated for binding affinity to enzymes/receptors; potential antimicrobial properties.
Drug DiscoveryCandidate for novel therapeutic agents; versatile scaffold for bioactive compound synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group are key functional groups that participate in chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with enzymes, receptors, and other biological molecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₁H₁₆BrNO₃ 290.16 g/mol Boc (position 1), Br (position 4), ketone (3) Bromine enables cross-coupling; ketone allows ring modifications .
Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS 944906-79-0) C₁₃H₁₄BrNO₃ 312.16 g/mol Benzyl (position 1), Br (position 4), ketone (3) Benzyl group increases lipophilicity; less stable to hydrogenolysis than Boc .
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303974-03-9) C₁₁H₁₈BrF₂NO₂ 314.17 g/mol Boc (position 1), BrCH₂ (position 4), F₂ (3) Bromomethyl enhances alkylation potential; fluorine improves metabolic stability .
1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc) C₁₂H₁₉NO₅ 257.28 g/mol Boc (position 1), methyl ester (3), ketone (4) Methyl ester facilitates hydrolysis; lacks bromine, limiting substitution pathways .

Reactivity and Functional Group Analysis

  • Ketone Reactivity: The ketone at position 3 can undergo Wittig reactions or reductive amination, a feature shared with 1-Boc but absent in tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate (fluorinated, non-ketonic) .
  • Protecting Group Stability: The Boc group offers stability under basic conditions but is cleaved under acidic conditions, contrasting with benzyl groups (removed via hydrogenolysis) .

Limitations and Challenges

  • Deprotection Sensitivity : The Boc group’s acid sensitivity limits its use in strongly acidic environments, whereas benzyl-protected analogs require specialized conditions for removal .
  • Synthetic Complexity : Introducing difluoro or bromomethyl groups (e.g., CAS 1303974-03-9) demands multi-step syntheses, increasing production costs .

Biological Activity

Tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by various case studies and research findings.

This compound has the molecular formula C10H16BrNO3 and a molecular weight of approximately 278.14 g/mol. The compound features a piperidine ring with a bromine atom and a tert-butyl ester group, making it a versatile building block for synthesizing various nitrogen-containing heterocycles.

Synthesis Methods:
Several synthetic routes have been developed for the preparation of this compound, highlighting its versatility in organic synthesis. The compound can be synthesized through reductive amination or coupling reactions with various aldehydes, enabling the exploration of structure-activity relationships (SAR) in drug discovery .

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as an inhibitor of key biological processes.

1. Anticancer Activity:
Research has demonstrated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For example, compounds related to this compound showed IC50 values ranging from 0.75 to 4.7 μM against human cancer cell lines such as HeLa and K562, indicating strong growth inhibition . These compounds were found to induce apoptosis in a dose-dependent manner, specifically targeting the G2/M phase of the cell cycle, which is crucial for cancer therapy .

2. Enzyme Inhibition:
The compound has also been investigated for its potential as an enzyme inhibitor, particularly against kinases and proteases involved in various disease processes. Studies suggest that modifications to the piperidine structure can significantly influence binding affinity and selectivity towards these enzymes .

3. Antimicrobial Activity:
Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is necessary to confirm these findings and elucidate the mechanisms involved.

Case Studies

Case Study 1: Antiproliferative Agents
In a study exploring new antiproliferative agents, derivatives of tert-butyl 4-bromo-3-oxopiperidine were synthesized and evaluated for their effects on cancer cell growth. The results indicated that these compounds effectively inhibited cell proliferation with minimal toxicity to normal cells, suggesting a selective action against cancer cells .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis involving tert-butyl 4-bromo-3-oxopiperidine revealed that specific structural modifications could enhance biological activity. For instance, coupling this compound with various aromatic aldehydes led to the identification of more potent inhibitors of tubulin polymerization, which are critical targets in cancer treatment .

Summary Table of Biological Activities

Activity Type Effect IC50 Values Notes
AnticancerInhibition of cell growth0.75 - 4.7 μMSelective against cancer cells
Enzyme InhibitionPotential inhibitors of kinases/proteasesVaries by modificationRequires further investigation
AntimicrobialPreliminary evidence of activityNot yet quantifiedAdditional studies needed

Q & A

Q. What are the recommended safety precautions when handling tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-approved respirators when handling powders or aerosols to avoid inhalation .
  • Hand and Eye Protection : Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact. Eyewash stations and safety showers must be accessible .
  • Ventilation : Work in a fume hood to minimize exposure to vapors or dust.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Q. What synthetic routes are commonly employed to synthesize this compound?

Methodological Answer: While direct synthesis protocols are scarce, analogous piperidine derivatives suggest a multi-step approach:

Piperidine Core Functionalization : Start with tert-butyl piperidine carboxylate precursors. Bromination at the 4-position may use N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Oxo Group Introduction : Oxidation of a 3-hydroxyl or 3-amine intermediate (e.g., using Jones reagent or Swern oxidation) .

Boc Protection : Maintain the tert-butyl carbamate group throughout synthesis to stabilize the piperidine ring .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (~1.4 ppm, singlet) and piperidine protons (δ 3.0–4.0 ppm for carbamate and brominated positions) .
    • ¹³C NMR : Carbonyl (C=O) at ~155 ppm, brominated carbon (C-Br) at ~40 ppm .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ and isotopic pattern for bromine .
  • IR Spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and C-Br (~550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Reaction Solvents : Use anhydrous THF or DMF to enhance bromination efficiency .
  • Catalyst Selection : For oxidation steps, employ TEMPO/NaClO₂ systems to minimize side reactions .
  • Temperature Control : Maintain low temperatures (–20°C to 0°C) during bromination to avoid over-oxidation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. What strategies address contradictions in reported biological activities of this compound?

Methodological Answer:

  • Batch Reprodubility : Verify compound purity (>95% by HPLC) to rule out impurities affecting bioactivity .
  • Target Validation : Use orthogonal assays (e.g., SPR and cellular viability tests) to confirm receptor binding vs. cytotoxic effects .
  • Solubility Optimization : Test in DMSO/PBS mixtures to ensure consistent bioavailability across studies .

Q. How does the tert-butyl group influence the compound’s reactivity in subsequent derivatization?

Methodological Answer:

  • Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbamate, favoring selective bromination at the 4-position .
  • Stability : Enhances thermal and oxidative stability during storage and reactions .
  • NMR Utility : The tert-butyl group’s sharp singlet in ¹H NMR aids in tracking reaction progress .

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